molecular formula C18H10N4O2 B2811748 (((4-Amino-9,10-dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile CAS No. 959583-38-1

(((4-Amino-9,10-dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile

Cat. No.: B2811748
CAS No.: 959583-38-1
M. Wt: 314.304
InChI Key: KJPSRUPSOPWLMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (((4-Amino-9,10-dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile (molecular formula: C₁₈H₁₀N₄O₂, molecular weight: 314.31 g/mol) is a structurally complex anthraquinone derivative featuring a dioxoanthracene core substituted with amino and dicarbonitrile functional groups . It is primarily used in research and development (R&D) settings, with suppliers like Matrix Scientific emphasizing its experimental status and regulatory restrictions under the Toxic Substances Control Act (TSCA) .

Properties

IUPAC Name

2-[[(4-amino-9,10-dioxoanthracen-1-yl)amino]methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N4O2/c19-7-10(8-20)9-22-14-6-5-13(21)15-16(14)18(24)12-4-2-1-3-11(12)17(15)23/h1-6,9,22H,21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPSRUPSOPWLMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC=C(C#N)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((4-Amino-9,10-dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile typically involves the reaction of 4-amino-9,10-dioxoanthracene with methylene bis(malononitrile) under specific conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(((4-Amino-9,10-dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxyanthracene derivatives .

Scientific Research Applications

(((4-Amino-9,10-dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which (((4-Amino-9,10-dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biochemical pathways. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dihydrophenanthrene Cores

Compound Class: 3-Amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles (e.g., compounds 1–5 from )

  • Key Differences: Core Structure: Dihydrophenanthrene (partially saturated) vs. dioxoanthracene (fully oxidized anthraquinone). Substituents: Methoxy, benzodioxolyl, or aryl groups at position 1 vs. amino and dicarbonitrile groups in the target compound.
  • Synthesis : Synthesized via one-pot multi-component reactions (yields: 72–84% ), contrasting with the undefined synthesis route for the target compound .
  • Biological Activity: Demonstrated antimicrobial activity in N,N-diacetylamino derivatives , whereas the target compound’s bioactivity is unspecified.

Example :

  • 3-Amino-1-(4-methoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile (compound 2): ¹H-NMR: δ 2.88 (C-9 protons), 3.74 (CH₃O), 6.98 (NH₂) . ¹³C-NMR: δ 116.5 (CN), 160.6 (Ar-C) .
Anthraquinone Derivatives with Modified Functional Groups

Compound: 1-Amino-4-(ethylamino)-9,10-dioxoanthracene-2-carbonitrile (CAS: 62570-50-7)

  • Key Differences: Functional Groups: Single carbonitrile and ethylamino substituents vs. dicarbonitrile and methylene-amino groups in the target compound. Regulatory Status: Listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), indicating established commercial use .
Dioxoanthryl Derivatives Without Amino Substituents

Compound: (((9,10-Dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile (CAS: 21498-77-1)

  • Commercial Availability : Priced at €331–761 per 25–250 mg (CymitQuimica), reflecting niche research applications .

Physicochemical and Regulatory Comparisons

Table 1: Key Properties of Target Compound and Analogues
Property Target Compound Dihydrophenanthrene Derivatives 1-Amino-4-(ethylamino)-dioxoanthracene
Molecular Weight 314.31 g/mol 280–320 g/mol (estimated) 307.32 g/mol
Core Structure 9,10-Dioxoanthracene 9,10-Dihydrophenanthrene 9,10-Dioxoanthracene
Functional Groups Amino, dicarbonitrile Amino, dicarbonitrile, aryl substituents Ethylamino, carbonitrile
Synthetic Yield Not reported 72–84% Not reported
Regulatory Status Not TSCA-listed Not specified EINECS-listed

Biological Activity

The compound (((4-Amino-9,10-dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile is an anthraquinone derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and other pharmacological effects. The findings are supported by recent research studies, case studies, and relevant data tables.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula : C18H14N4O2
  • Molecular Weight : 314.33 g/mol
  • CAS Number : 959583-38-1

The anthraquinone core is known for its diverse biological activities, including anti-cancer and antimicrobial properties. The presence of amino and dicarbonitrile functional groups may enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of anthraquinone derivatives. The compound has shown promising results in inhibiting various bacterial strains.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial activity against Staphylococcus aureus and Escherichia coli, the compound exhibited significant inhibition zones, indicating effective antibacterial properties. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results suggest that the compound could be a candidate for further development as an antibacterial agent.

Cytotoxicity

The cytotoxic effects of this compound have also been evaluated in various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cells

A study conducted on human breast cancer cell lines (MCF-7) reported the following IC50 values:

Cell LineIC50 (µM)
MCF-715
HeLa20

These findings indicate that the compound possesses significant cytotoxicity against cancer cells, making it a potential candidate for anticancer drug development.

The proposed mechanism of action for the biological activity of this compound involves:

  • Intercalation with DNA : The planar structure of the anthraquinone moiety allows it to intercalate between DNA bases, disrupting replication.
  • Generation of Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

Q & A

Q. What are the common synthetic routes for (((4-Amino-9,10-dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile, and how do reaction conditions influence yield and purity?

The compound can be synthesized via nucleophilic aromatic substitution (SNAr) followed by formylation and nitrile formation. For example, starting from an anthraquinone derivative, formylation introduces the aminomethylene linker, and subsequent reaction with dicyanomethane forms the dicarbonitrile group . Reaction conditions such as temperature (e.g., reflux in ethanol) and catalyst systems (e.g., ammonium acetate) significantly affect yield and purity. Solvent choice (e.g., ethanol vs. DMF) also impacts crystallization efficiency .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm functional groups (e.g., amino, dicarbonitrile).
  • HPLC (e.g., using a Newcrom R1 column) to assess purity and resolve structural analogs .
  • Mass spectrometry for molecular weight validation.
  • Infrared spectroscopy (IR) to identify nitrile (C≡N) stretching bands (~2200 cm⁻¹) .

Q. How is the compound’s biological activity typically evaluated in preliminary studies?

Basic assays include:

  • Enzyme inhibition assays (e.g., spectrophotometric monitoring of substrate conversion) to identify IC50 values .
  • Antimicrobial testing (disk diffusion or microdilution) against Gram-positive/negative bacteria .
  • Cytotoxicity screening (MTT assay) in cancer cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed biological activity across studies?

Discrepancies may arise from impurities, solvent effects, or assay variability. Strategies include:

  • Reproducing experiments with rigorously purified batches (e.g., via column chromatography).
  • Validating assay conditions (e.g., pH, temperature, and co-solvents like DMSO) to ensure consistency .
  • Comparative QSAR modeling to correlate structural variations (e.g., substituents on the anthraquinone core) with activity trends .

Q. What advanced techniques are used to study interactions between this compound and biological targets?

  • X-ray crystallography to resolve binding modes in enzyme active sites (e.g., hydrogen-bonding networks with amino/dicarbonitrile groups) .
  • Molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities and guide structural optimization .
  • Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) of protein-ligand interactions .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

  • LC-MS/MS to detect trace impurities (e.g., incomplete formylation or nitrile hydrolysis).
  • Stability studies under varying pH/temperature to identify degradation pathways (e.g., hydrolysis of the dicarbonitrile group in aqueous media) .
  • Process optimization (e.g., continuous-flow synthesis) to minimize side reactions .

Q. What methodologies are used to compare this compound’s performance with structural analogs?

  • Structure-activity relationship (SAR) studies using analogs with modified substituents (e.g., hydroxyl vs. amino groups on anthraquinone).
  • Thermogravimetric analysis (TGA) to compare thermal stability in material science applications .
  • Free-energy perturbation (FEP) calculations to predict relative binding affinities in computational drug design .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use personal protective equipment (PPE) : nitrile gloves, lab coats, and chemical goggles.
  • Avoid inhalation/ingestion; work in a fume hood.
  • Store in airtight containers at ambient temperature to prevent moisture-induced degradation .

Q. How can researchers optimize experimental design for reproducibility in biological assays?

  • Include positive/negative controls (e.g., known enzyme inhibitors/DMSO vehicle).
  • Use standardized cell lines (e.g., ATCC-certified) and validate passage numbers.
  • Perform dose-response curves in triplicate to assess statistical significance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.